(5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-butoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolone ring, a benzylic piperazine moiety, and a butoxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolone core, followed by the introduction of the benzylic piperazine and the butoxy-methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification processes like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives
Scientific Research Applications
(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Phenolic Compounds: Compounds with a phenol group, known for their antioxidant properties and used in various industrial applications.
Uniqueness
What sets (5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H31N3O3S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(5Z)-2-(4-benzylpiperazin-1-yl)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C26H31N3O3S/c1-3-4-16-32-22-11-10-21(17-23(22)31-2)18-24-25(30)27-26(33-24)29-14-12-28(13-15-29)19-20-8-6-5-7-9-20/h5-11,17-18H,3-4,12-16,19H2,1-2H3/b24-18- |
InChI Key |
XCTWXDDBISAIPU-MOHJPFBDSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.